4-(3,3-Difluoroazetidin-1-yl)piperidine
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)piperidine is a novel chemical compound that has garnered significant interest in various scientific fields It is known for its unique structure, which includes a piperidine ring substituted with a difluoroazetidinyl group
Preparation Methods
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the reaction of piperidine with a difluoroazetidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require stringent control of reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
4-(3,3-Difluoroazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroazetidinyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidinyl ketones, while reduction may produce difluoroazetidinyl alcohols .
Scientific Research Applications
4-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroazetidinyl group is believed to enhance the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
4-(3,3-Difluoroazetidin-1-yl)piperidine can be compared with other similar compounds, such as:
4-(3,3-Difluoroazetidin-1-yl)morpholine: This compound has a similar structure but with a morpholine ring instead of a piperidine ring. It exhibits different chemical and biological properties due to the presence of the morpholine ring.
4-(3,3-Difluoroazetidin-1-yl)pyrrolidine: This compound features a pyrrolidine ring, which also alters its chemical reactivity and biological activity compared to the piperidine derivative.
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-1-3-11-4-2-7/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSGIIPUOLDNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732483 | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-73-9 | |
Record name | 4-(3,3-Difluoro-1-azetidinyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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